molecular formula C19H29IO2 B14727258 Ethyl 11-(4-iodophenyl)undecanoate CAS No. 5933-75-5

Ethyl 11-(4-iodophenyl)undecanoate

Cat. No.: B14727258
CAS No.: 5933-75-5
M. Wt: 416.3 g/mol
InChI Key: BBFSXKUIVDQMIR-UHFFFAOYSA-N
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Description

Ethyl 11-(4-iodophenyl)undecanoate (CAS: 99-79-6, molecular formula: C₁₉H₂₉IO₂) is a long-chain iodinated aromatic ester with a molecular weight of 416.34 g/mol. Structurally, it comprises an undecanoic acid backbone esterified with ethanol and substituted at the 11-position with a 4-iodophenyl group. This compound is a viscous, colorless to pale yellow liquid with a density of 1.252 g/cm³ and a boiling point of 423.3°C at 760 mmHg . Its primary historical application is as a radiocontrast agent (Iophendylate) for myelography, leveraging the iodine atom’s radiopacity for spinal imaging . Synthesis typically involves esterification of 11-(4-iodophenyl)undecanoic acid with ethanol under acidic or catalytic conditions, though specific protocols for analogous compounds (e.g., ethyl 10-(4-iodophenyl)undecanoate) highlight the use of activated intermediates like ethyl 11-(chlorocarbonyl)undecanoate in nucleophilic acyl substitution reactions .

Properties

CAS No.

5933-75-5

Molecular Formula

C19H29IO2

Molecular Weight

416.3 g/mol

IUPAC Name

ethyl 11-(4-iodophenyl)undecanoate

InChI

InChI=1S/C19H29IO2/c1-2-22-19(21)12-10-8-6-4-3-5-7-9-11-17-13-15-18(20)16-14-17/h13-16H,2-12H2,1H3

InChI Key

BBFSXKUIVDQMIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCC1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 11-(4-iodophenyl)undecanoate can be synthesized through the esterification of 11-(4-iodophenyl)undecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-(4-iodophenyl)undecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 11-(4-iodophenyl)undecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 11-(4-iodophenyl)undecanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodophenyl group can facilitate binding to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 11-(4-iodophenyl)undecanoate belongs to a broader class of undecanoate esters with structural or functional analogs. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Molecular Formula Substituent/Modification Key Properties/Applications Reference
Ethyl 10-(4-iodophenyl)undecanoate (Iophendylate) C₁₉H₂₉IO₂ 4-iodophenyl at C10 Radiocontrast agent; bp 423.3°C; density 1.252 g/cm³
Ethyl 11-((3-carboxyl)ethylthio)undecanoate (CUE–MPA) C₂₄H₄₂O₆S Thioether-linked carboxyl group Forms nanoparticles (80–330 nm); no stimuli response
Ethyl 11-((2-aminoethyl)thio)undecanoate (CUE–CA) C₂₃H₄₅NO₃S Thioether-linked primary amine pH-responsive nanoparticles (90–180 nm)
Ethyl 10-undecenoate C₁₃H₂₄O₂ Terminal double bond at C10 Fragrance intermediate; bp ~209.8°C
Ethyl hydnocarpate C₁₈H₃₂O₂ Cyclopentenyl group at C11 Antimicrobial agent; used in leprosy treatment

Key Differences and Trends

Functional Group Impact: The 4-iodophenyl group in this compound confers radiopacity, critical for diagnostic imaging, whereas thioether-linked amines (e.g., CUE–CA) enable pH-responsive behavior in drug delivery systems . Terminal double bonds (e.g., Ethyl 10-undecenoate) enhance reactivity for further chemical modifications, such as thiol-ene click chemistry .

Synthetic Pathways: this compound and its analogs often employ esterification or thiol-ene reactions. For example, cellulose-derived esters (CUE–MPA, CUE–CA) are synthesized via UV-induced thiol-ene coupling, contrasting with the nucleophilic acyl substitution used for iodophenyl derivatives .

Physicochemical Properties: Solubility: this compound is sparingly soluble in water but miscible with ethanol and chloroform, whereas ionic cellulose derivatives (e.g., CUE–DEAET) exhibit organo-solubility and pH-dependent aqueous stability . Thermal Stability: Iodinated derivatives (e.g., Iophendylate) show higher thermal stability (bp >400°C) compared to non-halogenated esters like Ethyl 10-undecenoate (bp ~209.8°C) .

Applications: Diagnostics: Iodinated undecanoates are niche in myelography due to declining use over safety concerns (e.g., arachnoiditis) . Drug Delivery: Cellulose-based undecanoates (e.g., CUE–DEAET) are emerging in stimuli-responsive nanomedicine .

Research Findings and Data

Nanoparticle Performance

Nanoparticle (Source Compound) Average Diameter (nm) Stimuli Response Application Potential Reference
CUE–MPA 80–330 None Passive drug carriers
CUE–DEAET 90–180 pH-responsive Targeted drug delivery

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